molecular formula C17H19NO3 B113439 [4-[2-(Dimethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone CAS No. 173163-13-8

[4-[2-(Dimethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone

Cat. No. B113439
M. Wt: 285.34 g/mol
InChI Key: VBBSPGVSLKBZRW-UHFFFAOYSA-N
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Description

“4-[2-(Dimethylamino)ethoxy]phenylmethanone” is a chemical compound with the molecular formula C17H19NO3 and a molecular weight of 285.33800 . It is also known by other synonyms such as “4- (2- (N,N-dimethylamino)ethoxy)-4’-hydroxybenzophenone” and “4- (2-dimethylaminoethoxy)-4-hydroxybenzophenone” among others .


Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 19 hydrogen atoms, and 3 oxygen atoms . The predicted density is 1.156±0.06 g/cm3, and it has a LogP value of 2.56360, which indicates its lipophilicity .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 456.9±40.0 °C and a melting point of 154-156 °C . The exact mass is 285.13600 and the molecular weight is 285.33800 . The compound’s polarity is indicated by a PSA (Polar Surface Area) of 49.77000 .

Scientific Research Applications

  • Antiestrogenic Activity : A study synthesized a similar compound with antiestrogenic activity demonstrated in rats and mice. This compound showed a very high binding affinity to rat uterine cytosol estrogen receptors, surpassing that of estradiol (Jones et al., 1979).

  • Selective Estrogen Receptor Modulator (SERM) : Another research developed a compound related to the SERM class. It exhibited estrogen agonist-like actions on bone tissues and serum lipids, while showing potent estrogen antagonist properties in breast and uterus (Palkowitz et al., 1997).

  • Synthesis and Crystal Structure Analysis : The synthesis and crystal structure of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, was achieved, providing insights into its molecular structure (Kuang Xin-mou, 2009).

  • Apoptosis Induction in Cancer Cells : A variant of the compound was identified as a potent inducer of apoptosis in cancer cells, demonstrating effectiveness in inhibiting tubulin polymerization and arresting cell cycle in the G2/M phase (Jiang et al., 2008).

  • Antifungal Activity : A study on novel Vanillin-Chalcones derivatives, which included the compound of interest, demonstrated significant antifungal activity against several fungal species (Illicachi et al., 2017).

  • Optical Properties and Physicochemical Investigations : The compound was synthesized under microwave irradiation, and its optical properties and physicochemical characteristics were investigated, showing potential as a probe and quencher for determining micelle concentration (Khan et al., 2016).

Safety And Hazards

When handling this compound, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

[4-[2-(dimethylamino)ethoxy]phenyl]-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-18(2)11-12-21-16-9-5-14(6-10-16)17(20)13-3-7-15(19)8-4-13/h3-10,19H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBSPGVSLKBZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-(Dimethylamino)ethoxy)phenyl)(4-hydroxyphenyl)methanone

CAS RN

173163-13-8
Record name [4-[2-(Dimethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AF Palermo, M Diennet, M El Ezzy, BM Williams… - Bioorganic & medicinal …, 2018 - Elsevier
Hybrid antiestrogen/histone deacetylase (HDAC) inhibitors were designed by appending zinc binding groups to the 4-hydroxystilbene core of 4-hydroxytamoxifen. The resulting hybrids …
Number of citations: 18 www.sciencedirect.com

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